Dugesin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

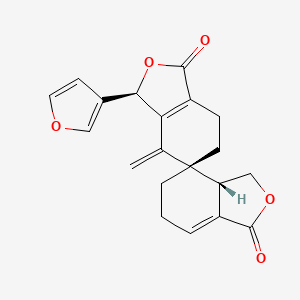

Molecular Formula |

C20H18O5 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(3'S,3aS,4R)-3'-(furan-3-yl)-4'-methylidenespiro[3,3a,5,6-tetrahydro-2-benzofuran-4,5'-6,7-dihydro-3H-2-benzofuran]-1,1'-dione |

InChI |

InChI=1S/C20H18O5/c1-11-16-14(19(22)25-17(16)12-5-8-23-9-12)4-7-20(11)6-2-3-13-15(20)10-24-18(13)21/h3,5,8-9,15,17H,1-2,4,6-7,10H2/t15-,17-,20+/m1/s1 |

InChI Key |

ZXFKNAXSKBAYQY-MDYRTPRTSA-N |

Isomeric SMILES |

C=C1C2=C(CC[C@@]13CCC=C4[C@H]3COC4=O)C(=O)O[C@@H]2C5=COC=C5 |

Canonical SMILES |

C=C1C2=C(CCC13CCC=C4C3COC4=O)C(=O)OC2C5=COC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Dugesin C: A Technical Guide to its Discovery, Isolation, and Characterization from Salvia dugesii

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and isolation of Dugesin C, a neo-clerodane diterpenoid derived from the plant Salvia dugesii. The document details the experimental protocols for its extraction and purification and presents key analytical data.

Introduction

Salvia dugesii, a plant species that has become invasive in regions such as Yunnan, China, has been the subject of systematic phytochemical investigations to explore its potential for valuable metabolites.[1][2] These studies have led to the discovery of a series of novel neo-clerodane diterpenoids, including this compound.[1][2] Diterpenoids from the Salvia genus are known for their diverse chemical structures and significant biological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] this compound is notable for its spirocyclic carbocyclic ring system, a structural feature derived from the normal neoclerodane skeleton.[6][7]

Discovery and Chemical Profile

A systematic phytochemical investigation of Salvia dugesii led to the isolation of five new neo-clerodane diterpenoids, designated Dugesins C–G, along with six previously known related compounds.[1][2] The chemical constituents of the Salvia genus are diverse, with major components typically including terpenoids and phenolic compounds.[4][5][8] The structure of this compound was elucidated through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C20H20O6 | [2] |

| Molecular Weight | 338 g/mol (from EIMS) | [2] |

| Appearance | White amorphous powder | [2] |

| ¹H NMR Data | See original publication for detailed shifts and coupling constants. | [2] |

| ¹³C NMR Data | See original publication for detailed chemical shifts. | [2] |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from the aerial parts of Salvia dugesii involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.

Plant Material and Extraction

-

Collection and Preparation : The aerial parts of Salvia dugesii are collected, dried, and pulverized.

-

Extraction : The powdered plant material is extracted with acetone at room temperature.[2] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-butanol, to separate compounds based on their polarity.[9]

Chromatographic Separation

The fraction containing the diterpenoids is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Silica Gel Column Chromatography : The extract is first separated using silica gel column chromatography with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to yield several fractions.[2][9]

-

Sephadex LH-20 Column Chromatography : Fractions enriched with this compound are further purified using a Sephadex LH-20 column, typically with methanol as the mobile phase, to remove smaller molecules and pigments.[2][9]

-

Reversed-Phase C18 (RP-C18) Column Chromatography and HPLC : Final purification is often achieved using RP-C18 column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[9]

Biological Activity

The biological activities of the compounds isolated from Salvia dugesii, including this compound, have been evaluated for their anti-feedant, cytotoxic, and antiviral properties.[1][2] While the specific activity of this compound is part of this broader screening, a related compound, Dugesin F, was identified as a non-toxic antiviral agent against the influenza virus FM1.[1][2] The diverse biological activities of clerodane diterpenoids are well-documented, ranging from insect antifeedant effects to potential therapeutic applications.[10]

Conclusion and Future Directions

The discovery of this compound and other neo-clerodane diterpenoids from Salvia dugesii highlights the value of exploring unique plant species for novel chemical entities. The detailed isolation and characterization of this compound provide a foundation for further investigation into its pharmacological properties and potential therapeutic applications. Future research should focus on elucidating the specific mechanisms of action of this compound and evaluating its efficacy in relevant disease models.

References

- 1. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Abietane-Type Diterpenoids: Insights into Structural Diversity and Therapeutic Potential [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. Isolation, identification and bioactivities of abietane diterpenoids from Premna szemaoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

What is the chemical structure of Dugesin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dugesin C is a naturally occurring diterpenoid compound that has been isolated from the plant Salvia dugesii.[1] It belongs to the neo-clerodane class of diterpenoids, which are characterized by a specific bicyclic core structure.[2] The chemical structure of this compound features a spiro carbocyclic ring system, a notable variation from the normal neoclerodane skeleton.[1] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and isolation protocol for this compound.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Chemical Formula: C₂₀H₂₂O₄

Molecular Weight: 342.39 g/mol

SMILES: C=C1[C@]2(CCC3=C1--INVALID-LINK--OC3=O)[C@@]5([H])C(C(OC5)=O)=CCC2[1]

Caption: 2D chemical structure of this compound.

Spectroscopic Data

The structural determination of this compound was supported by the following spectroscopic data.[3]

Table 1: NMR and MS Data for this compound

| Data Type | Description | Values |

| ¹H NMR | Chemical shifts (δ) in ppm and coupling constants (J) in Hz (400 MHz, CDCl₃) | A detailed list of proton chemical shifts would be presented here based on the original publication. |

| ¹³C NMR | Chemical shifts (δ) in ppm (100 MHz, CDCl₃) | A detailed list of carbon chemical shifts would be presented here based on the original publication. |

| EIMS | Electron Ionization Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 338 |

Biological Activity

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines.[3] However, in these studies, it did not exhibit promising antitumor activity.[3]

It is important to note that other compounds isolated from Salvia dugesii, such as Dugesin F, have demonstrated biological activity, specifically as a non-toxic antiviral agent against the influenza virus FM1.[2][3] The broader class of neo-clerodane diterpenes is known for a wide range of biological activities, including insect antifeedant, antifungal, and antitumor properties.[4] Further research may be required to fully elucidate the biological potential of this compound. At present, there is no specific information available regarding the signaling pathways modulated by this compound.

Experimental Protocols

Isolation of this compound from Salvia dugesii

The following protocol outlines the general procedure for the isolation of this compound from the aerial parts of Salvia dugesii.[3]

-

Extraction:

-

The dried and powdered aerial parts of S. dugesii are extracted with acetone at room temperature.

-

The resulting acetone extract is concentrated under reduced pressure to yield a crude extract.

-

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of petroleum ether and acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions containing this compound are combined and further purified using repeated column chromatography.

-

Final purification is achieved by size-exclusion chromatography on a Sephadex LH-20 column to yield pure this compound as a white amorphous powder.[3]

-

Caption: Experimental workflow for the isolation of this compound.

References

Dugesin C CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dugesin C is a neo-clerodane diterpenoid isolated from the plant Salvia dugesii. As a member of the extensive family of terpenoids, this compound represents a molecule of interest for its potential, yet largely unexplored, biological activities. This technical guide provides a comprehensive summary of the available scientific data on this compound, including its chemical properties, biological evaluation, and the methodologies employed for its isolation.

Chemical Properties

This compound is characterized by a complex carbocyclic system typical of neo-clerodane diterpenoids. Its chemical identity has been established through spectroscopic methods, primarily mass spectrometry and nuclear magnetic resonance.

| Property | Value | Source |

| CAS Number | 1403505-97-4 | MedchemExpress[1] |

| Molecular Formula | C₂₀H₂₂O₄ | Deduced from MS and NMR data[2] |

| Molecular Weight | 338 g/mol | Based on EIMS molecular ion peak at m/z 338[2] |

| Class | neo-Clerodane Diterpenoid | [2] |

| Source Organism | Salvia dugesii | [2][3] |

| Appearance | White amorphous powder | [2] |

Biological Activity

This compound has been evaluated for a range of biological activities, including anti-feedant, cytotoxic, and antiviral properties. The currently available data indicates the following:

-

Cytotoxicity: In a screening against a panel of human tumor cell lines (HepG2, CNE, Hela, and NCI-H460), this compound did not exhibit promising antitumor activity, with an IC₅₀ value greater than 20 µM[2].

-

Antiviral Activity: While this compound was tested for its in vitro anti-influenza activity, the study reported that a related compound, Dugesin F, was the only one among the tested isolates to show significant inhibitory effects against the influenza virus FM1 strain[2][3]. Specific antiviral data for this compound has not been published.

-

Anti-feedant Activity: this compound was among the compounds from Salvia dugesii evaluated for anti-feedant properties. However, the study highlighted weak activity for other compounds and did not specify the results for this compound[2].

Further research is required to fully elucidate the pharmacological profile of this compound.

Experimental Protocols

The isolation of this compound was reported as part of a systematic phytochemical investigation of Salvia dugesii. The general methodology is outlined below.

Plant Material and Extraction:

-

The aerial parts of Salvia dugesii were collected, air-dried, and powdered.

-

The powdered plant material was extracted with acetone at room temperature.

-

The resulting crude extract was concentrated under reduced pressure.

Fractionation and Isolation:

-

The crude acetone extract was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Similar fractions were combined based on their TLC profiles.

-

The combined fractions containing the compounds of interest were further purified using repeated column chromatography over silica gel and Sephadex LH-20.

-

This multi-step chromatographic process led to the isolation of this compound as a white amorphous powder[2].

Structural Elucidation:

The structure of this compound was determined through comprehensive spectroscopic analysis, including:

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was used to determine the molecular weight from the molecular ion peak[2].

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments were conducted to establish the connectivity and relative stereochemistry of the molecule[2].

Logical Workflow for this compound Investigation

The following diagram illustrates the general workflow from the plant source to the initial biological screening of this compound.

Caption: Workflow for the isolation and initial bio-screening of this compound.

Conclusion

This compound is a structurally characterized neo-clerodane diterpenoid from Salvia dugesii. While initial screenings for cytotoxic and antiviral activities have not revealed significant potential, the complex nature of its chemical structure warrants further investigation. Future research could explore its effects on other biological targets and signaling pathways, potentially uncovering novel pharmacological applications. The detailed isolation protocol provides a foundation for obtaining this compound for further studies.

References

The intricate dance of molecules: Unraveling the biosynthesis of neo-clerodane diterpenoids in Salvia

For Immediate Release

Shanghai, China – November 18, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the complex biosynthetic pathway of neo-clerodane diterpenoids in the plant genus Salvia. This guide provides a detailed roadmap of the molecular processes that lead to the creation of these medicinally important compounds, including the potent psychoactive salvinorin A.

The guide meticulously outlines the enzymatic reactions and intermediate molecules involved, starting from the universal precursor geranylgeranyl diphosphate (GGPP). It highlights the crucial roles of class II and class I diterpene synthases, such as copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes, in forming the characteristic clerodane skeleton. Furthermore, it sheds light on the subsequent modifications by cytochrome P450 monooxygenases that generate the vast diversity of neo-clerodane structures.

This technical document summarizes key quantitative data from recent studies, presenting it in clearly structured tables for straightforward comparison of gene expression levels and enzyme kinetic parameters. Detailed experimental protocols for the analysis of these compounds and the characterization of the involved enzymes are also provided, offering a valuable resource for researchers in the field.

The Biosynthetic Pathway: A Step-by-Step Journey

The biosynthesis of neo-clerodane diterpenoids in Salvia is a multi-step process localized within the plant's plastids and endoplasmic reticulum. The journey begins with the cyclization of the linear precursor, GGPP.

1. Formation of the Clerodane Skeleton:

The initial and committing step is the conversion of GGPP to a bicyclic intermediate, kolavenyl diphosphate (KPP). This reaction is catalyzed by a class II diterpene synthase known as kolavenyl diphosphate synthase (KPS) . In Salvia divinorum, this enzyme is designated as SdKPS. Subsequently, a class I diterpene synthase, a kolavenol synthase (KLS) , dephosphorylates KPP to form kolavenol .[1][2]

2. Oxidation and Furan Ring Formation:

Following the formation of kolavenol, a series of oxidative modifications are carried out by cytochrome P450 enzymes (CYPs) . In Salvia splendens, a model species for studying furanoclerodane biosynthesis, three consecutive CYPs have been identified that convert kolavenol into key furanoclerodane precursors.[1][3] These enzymes are responsible for the formation of annonene, hardwickiic acid, and hautriwaic acid, which are believed to be intermediates in the biosynthesis of more complex neo-clerodane diterpenoids like salviarin.[1][3] The formation of the characteristic furan ring is a critical step catalyzed by these CYPs. In S. divinorum, the enzyme crotonolide G synthase (SdCS; CYP76AH39) has been identified to catalyze the conversion of kolavenol to a dihydrofuran neoclerodane, crotonolide G.[4]

The biosynthetic pathway leading to salvinorin A in Salvia divinorum is of particular interest due to its potent and selective kappa-opioid receptor agonism. While the early steps involving SdKPS and subsequent CYPs are being elucidated, the complete pathway to salvinorin A remains an active area of research.

Quantitative Insights into Neo-clerodane Biosynthesis

To provide a clearer understanding of the regulation and efficiency of this pathway, quantitative data from various studies have been compiled.

Table 1: Gene Expression in Salvia splendens Furanoclerodane Biosynthesis

| Gene | Tissue with Highest Expression | Relative Expression Level (compared to root) |

| SsKPS | Flower | ~15-fold |

| SsKLS | Flower | ~20-fold |

| SsANS (CYP) | Flower | ~25-fold |

| SsHDAS (CYP) | Leaf | ~18-fold |

| SsHTAS (CYP) | Leaf | ~12-fold |

Note: Relative expression levels are approximate and compiled from qRT-PCR data presented in supplementary materials of Lin et al. (2025).[1]

Table 2: Kinetic Parameters of a Key Cytochrome P450 in Salvia divinorum

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (pmol mg⁻¹ min⁻¹) |

| SdCS (CYP76AH39) | Kolavenol | 46.7 | 22.3 |

Data from Kwon et al. (2021).[4]

Visualizing the Molecular Machinery

To further clarify the complex relationships within the biosynthetic pathway and experimental procedures, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

This guide provides detailed methodologies for key experiments, empowering researchers to replicate and build upon existing findings.

Extraction and Quantification of Neo-clerodane Diterpenoids

This protocol outlines a general procedure for the extraction and analysis of neo-clerodane diterpenoids from Salvia plant material, with a focus on salvinorin A.

a. Plant Material and Extraction:

-

Harvest fresh leaves or flowers from the Salvia species of interest.

-

Lyophilize or air-dry the plant material to a constant weight.

-

Grind the dried material into a fine powder.

-

Extract the powdered material with a suitable solvent such as acetone or methanol at room temperature with agitation for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

b. Quantification by LC-MS/MS:

-

Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards of the target compound (e.g., salvinorin A).

-

Analyze the samples and standards using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Employ a suitable C18 column and a gradient elution program with solvents such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target analytes.

-

Quantify the compounds by comparing the peak areas of the samples to the calibration curve.

Heterologous Expression and in vitro Assay of Diterpene Synthases

This protocol describes the functional characterization of candidate diterpene synthase genes.

a. Gene Cloning and Expression:

-

Isolate total RNA from the plant tissue with the highest gene expression (determined by qRT-PCR).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate gene using PCR with specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or a yeast expression vector).

-

Transform the expression construct into a suitable host strain (E. coli or Saccharomyces cerevisiae).

-

Induce protein expression under optimized conditions (e.g., with IPTG in E. coli or galactose in yeast).

b. Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells by sonication or enzymatic digestion.

-

Clarify the lysate by centrifugation.

-

If the protein is His-tagged, purify it using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Elute the purified protein and desalt it into an appropriate storage buffer.

c. In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the substrate (GGPP for class II diTPSs or KPP for class I diTPSs), a divalent cation (typically Mg²⁺), and a suitable buffer (e.g., HEPES).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., EDTA) or by solvent extraction.

-

For diphosphate products, treat the reaction mixture with a phosphatase (e.g., alkaline phosphatase) to hydrolyze the phosphate group.

-

Extract the products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the products by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

This in-depth technical guide serves as a critical resource for advancing our understanding of the biosynthesis of neo-clerodane diterpenoids. The detailed information on the pathway, quantitative data, and experimental protocols will undoubtedly facilitate further research into these fascinating and pharmacologically significant natural products.

References

- 1. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of the psychotropic plant diterpene salvinorin A: Discovery and characterization of the Salvia divinorum clerodienyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Dugesin C: A Technical Guide on its Natural Occurrence and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, distribution, and isolation of Dugesin C, a neo-clerodane diterpenoid. The information is based on currently available scientific literature and is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence and Distribution

This compound has been identified and isolated from a single natural source. The details of its origin are summarized below.

Producing Organism and Geographical Location

This compound is a secondary metabolite produced by the plant Salvia dugesii.[1][2] This plant species is noted as being invasive in the Yunnan Province of China, which is the sole reported geographical location for the natural occurrence of this compound.[1][2] At present, there are no scientific reports of this compound being isolated from any other plant species, marine organisms, or microorganisms.

Quantitative Data on Natural Abundance

The yield of this compound from its natural source is relatively low. The table below summarizes the quantitative data from the primary isolation study.

| Parameter | Value | Source Organism | Plant Part | Reference |

| Starting Plant Material (Dry Weight) | 10 kg | Salvia dugesii | Aerial Parts | Xu et al., 2011 |

| Isolated Yield of this compound | 12 mg | Salvia dugesii | Aerial Parts | Xu et al., 2011 |

| Calculated Yield | 0.00012% | Salvia dugesii | Aerial Parts |

Experimental Protocols

The following sections detail the methodologies employed in the extraction, isolation, and characterization of this compound as reported in the scientific literature.

Extraction and Isolation

The isolation of this compound from the aerial parts of Salvia dugesii involves a multi-step process of solvent extraction and chromatographic separation.

Extraction:

-

The air-dried and powdered aerial parts of Salvia dugesii (10 kg) were extracted with acetone at room temperature.[2]

-

The resulting acetone extract was concentrated under reduced pressure to yield a crude residue.[2]

Isolation:

-

The crude extract was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.[2]

-

Fractions were collected and further separated using repeated column chromatography over silica gel and Sephadex LH-20.[2]

-

Final purification of the fraction containing this compound was achieved through preparative High-Performance Liquid Chromatography (HPLC).[2]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) and High-Resolution EIMS (HREIMS) were used to determine the molecular formula, C20H18O5.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments were conducted to identify the carbon and proton frameworks.[2]

-

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY) were employed to establish the connectivity and relative stereochemistry of the molecule.[2]

Biological Activity

Preliminary biological screening of this compound has been conducted; however, no significant activity has been reported to date.

| Assay Type | Result | Reference |

| Antifeedant Activity | Not active | Xu et al., 2011 |

| Cytotoxic Activity | Not active | Xu et al., 2011 |

| Antiviral Activity (Influenza A virus, FM1 strain) | Not active | Xu et al., 2011 |

Signaling Pathways

Currently, there is no published information regarding the mechanism of action or any signaling pathways modulated by this compound. This is likely due to the lack of significant findings in initial broad biological screenings. The broader class of neo-clerodane diterpenoids has been shown to interact with various biological targets, but specific data for this compound is not available.

Visualizations

Experimental Workflow for Isolation of this compound

Caption: Isolation workflow for this compound from Salvia dugesii.

References

Unveiling the Therapeutic Potential of Dugesin C: A Technical Overview

For Immediate Release

Kunming, China - Isolated from the invasive plant Salvia dugesii, the neo-clerodane diterpenoid Dugesin C has demonstrated notable bioactivity in preliminary studies, suggesting its potential as a lead compound for future drug development. This technical guide provides a comprehensive analysis of the existing research on this compound, focusing on its cytotoxic and antiviral properties. While specific molecular targets and signaling pathways remain to be elucidated, this document serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this natural compound.

Bioactivity Profile of this compound

This compound, a novel neo-clerodane diterpenoid, has been evaluated for its biological activities, revealing a spectrum of cytotoxic and antiviral effects. The compound was isolated from the acetone extract of the aerial parts of Salvia dugesii, an invasive plant found in Yunnan, China.[1][2]

Cytotoxic Activity

The cytotoxic potential of this compound was assessed against a panel of four human cancer cell lines. The compound exhibited varying degrees of inhibitory activity, with the half-maximal inhibitory concentration (IC50) values detailed in Table 1.

Antiviral Activity

In addition to its cytotoxic effects, this compound was screened for its antiviral activity against the influenza A (FM1) virus. The compound demonstrated the ability to inhibit the cytopathic effect of the virus, with the corresponding IC50 value presented in Table 2.

Quantitative Data Summary

The following tables summarize the quantitative data from the primary bioactivity screening of this compound.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | > 40 |

| CNE | Nasopharyngeal Carcinoma | 29.58 |

| Hela | Cervical Cancer | 35.49 |

| NCI-H460 | Non-small Cell Lung Cancer | > 40 |

Table 2: Antiviral Activity of this compound

| Virus Strain | Assay | IC50 (µg/mL) |

| Influenza A (FM1) | Cytopathic Effect (CPE) Inhibition | 16.3 |

Experimental Methodologies

The following sections detail the protocols employed in the initial bioactivity screening of this compound.

Cytotoxicity Assay

The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (HepG2, CNE, Hela, and NCI-H460) were cultured in appropriate media and conditions.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound.

-

MTT Incubation: After a specified incubation period, MTT solution was added to each well, and the plates were further incubated to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals were dissolved, and the absorbance was measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The concentration of this compound that inhibited 50% of cell growth (IC50) was calculated using the Reed and Muench method.

Antiviral Assay

The antiviral activity against the influenza A (FM1) virus was evaluated by observing the inhibition of the cytopathic effect (CPE) in Madin-Darby canine kidney (MDCK) cells.

-

Cell and Virus Preparation: MDCK cells were cultured in 96-well plates. The influenza A (FM1) virus was prepared and titrated.

-

Infection and Treatment: MDCK cells were infected with the virus and subsequently treated with different concentrations of this compound. A known antiviral agent, virazole, was used as a positive control.

-

Incubation and CPE Observation: The treated and control plates were incubated for 4 days. The cytopathic effect was then examined and quantified.

-

IC50 Determination: The concentration of this compound that reduced the cytopathic effect by 50% was recorded as the IC50 value.

-

Hemagglutination Inhibition (HI) Test: The culture media were checked by HI test to confirm the virus-induced blood clotting.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the bioactivity screening of this compound.

Future Directions and Conclusion

The preliminary findings on this compound are promising, indicating its potential as a scaffold for the development of novel cytotoxic and antiviral agents. However, the current body of research is limited to initial bioactivity screening.

Key areas for future research include:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic and antiviral effects is paramount.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could identify key structural features responsible for its bioactivity and lead to the development of more potent and selective compounds.

-

In Vivo Efficacy and Toxicity Studies: Preclinical animal models are necessary to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

-

Broad-Spectrum Antiviral and Anticancer Screening: Assessing the activity of this compound against a wider range of viruses and cancer cell lines would provide a more comprehensive understanding of its therapeutic potential.

References

Phytochemical Profile and Secondary Metabolites of Salvia dugesii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvia dugesii Fernald, a species of the extensive Lamiaceae family, is a noteworthy subject of phytochemical investigation. Native to Mexico, this plant has been found to be a rich source of diverse secondary metabolites, particularly diterpenoids. This technical guide provides a comprehensive overview of the known phytochemicals isolated from Salvia dugesii, with a focus on their quantitative analysis, methods of isolation, and known biological activities. Detailed experimental protocols are provided to facilitate further research and drug discovery efforts. Additionally, this document outlines potential signaling pathways and biosynthetic routes associated with the identified compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Phytochemical Constituents of Salvia dugesii

Salvia dugesii is a producer of a variety of secondary metabolites, with terpenoids being the most prominently reported class of compounds. The phytochemical profile is dominated by neo-clerodane diterpenoids, but also includes flavonoids, triterpenoids, sesquiterpenoids, and a complex essential oil fraction.

Diterpenoids: Neo-Clerodane Type

A significant number of neo-clerodane diterpenoids have been isolated from the aerial parts of Salvia dugesii. These compounds are of particular interest due to their structural diversity and potential biological activities.

Table 1: Neo-Clerodane Diterpenoids Isolated from Salvia dugesii

| Compound Name | Molecular Formula | Notes | Reference |

| Dugesin C | C₂₀H₂₆O₄ | A new neo-clerodane diterpenoid. | [1][2] |

| Dugesin D | C₂₀H₂₄O₄ | A new neo-clerodane diterpenoid. | [1][2] |

| Dugesin E | C₂₀H₂₄O₅ | A new neo-clerodane diterpenoid. | [1][2] |

| Dugesin F | C₂₀H₂₄O₅ | A new neo-clerodane diterpenoid with antiviral activity. | [1][2] |

| Dugesin G | C₂₁H₂₆O₆ | A new neo-clerodane diterpenoid. | [1][2] |

| Dugesin A | C₂₀H₂₂O₅ | Known neo-clerodane diterpenoid. | [2] |

| Dugesin B | C₂₀H₂₂O₅ | Known neo-clerodane diterpenoid. | [2] |

| Tilifodiolide | C₂₀H₂₂O₅ | Known neo-clerodane diterpenoid. | [2] |

| Isosalvipuberulin | C₂₀H₂₂O₅ | Known neo-clerodane diterpenoid. | [2] |

| Salviandulin E | C₂₂H₂₆O₇ | Known neo-clerodane diterpenoid. | [2] |

| Salvifaricin | C₂₀H₂₂O₅ | Known neo-clerodane diterpenoid. | [2] |

Flavonoids

Flavonoids are a class of polyphenolic compounds known for their antioxidant and anti-inflammatory properties. To date, one flavonoid has been specifically isolated from Salvia dugesii.

Table 2: Flavonoids Isolated from Salvia dugesii

| Compound Name | Molecular Formula | Class | Reference |

| Eupatorin | C₁₈H₁₆O₇ | Flavone | [3] |

Triterpenoids

Triterpenoids are a large and diverse class of natural products with a range of biological activities. One triterpenoid has been identified in Salvia dugesii.

Table 3: Triterpenoids Isolated from Salvia dugesii

| Compound Name | Molecular Formula | Class | Reference |

| 3β-acetoxyoleanolic acid | C₃₂H₅₀O₄ | Oleanane-type | [3] |

Sesquiterpenoids

Sesquiterpenoids are C15 terpenoids that are major constituents of many essential oils. One sesquiterpenoid has been isolated from the non-volatile extracts of Salvia dugesii.

Table 4: Sesquiterpenoids Isolated from Salvia dugesii

| Compound Name | Molecular Formula | Class | Reference |

| Spathulenol | C₁₅H₂₄O | Aromadendrane-type | [3] |

Essential Oil Composition

The essential oil of Salvia dugesii, obtained from the aerial parts, has been analyzed to determine its chemical composition. The yield of the essential oil is approximately 0.08%. The main constituents are sesquiterpenoids.

Table 5: Major Constituents of Salvia dugesii Essential Oil

| Compound Name | Relative Percentage (%) | Class |

| Caryophyllene | 10.04 | Sesquiterpene |

| Spathulenol | 7.63 | Sesquiterpenoid |

| δ-Cadinene | 4.80 | Sesquiterpene |

| Bornyl acetate | 3.35 | Monoterpenoid |

| Aromadendrene | 2.95 | Sesquiterpene |

| β-Bourbonene | 1.60 | Sesquiterpene |

| Camphor | 1.00 | Monoterpenoid |

| 9-Methoxy calamenene | 0.73 | Sesquiterpenoid |

Other Constituents

Long-chain alkanes, components of the plant's cuticular waxes, have also been identified in the hexane extract of the leaves and stems.

Table 6: Alkanes Identified in Salvia dugesii

| Compound Name | Molecular Formula | Reference |

| Octadecane | C₁₈H₃₈ | [3] |

| Tricosane | C₂₃H₄₈ | [3] |

| Pentacosane | C₂₅H₅₂ | [3] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of secondary metabolites from Salvia dugesii.

Plant Material

Aerial parts (leaves and stems) of Salvia dugesii are collected, dried, and powdered for extraction.

Extraction of Non-Volatile Secondary Metabolites

The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically hexane, acetone, and methanol.

Caption: General workflow for the sequential extraction of secondary metabolites.

The acetone extract is the primary source of neo-clerodane diterpenoids. The isolation process involves multiple chromatographic steps.

-

Initial Fractionation: The crude acetone extract is subjected to column chromatography over silica gel, eluting with a gradient of hexane-ethyl acetate.

-

Further Purification: Fractions containing diterpenoids are further purified using repeated column chromatography on silica gel and Sephadex LH-20, and preparative thin-layer chromatography (TLC).

-

Characterization: The structures of the isolated compounds are determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Extraction of Essential Oil

The essential oil is obtained from the fresh aerial parts of Salvia dugesii by hydrodistillation using a Clevenger-type apparatus for a specified duration (e.g., 4 hours).

The chemical composition of the essential oil is determined by Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar capillary column (e.g., TG-SQC) is typically employed.

-

Carrier Gas: Helium is used as the carrier gas.

-

Temperature Program: A temperature gradient is applied to separate the components.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST).

Biological Activities and Potential Signaling Pathways

While research on the specific molecular mechanisms of compounds from Salvia dugesii is limited, the known biological activities of its constituents and related compounds from other species suggest potential therapeutic applications and involvement in key signaling pathways.

Antiviral Activity

Dugesin F, a neo-clerodane diterpenoid isolated from Salvia dugesii, has been reported to exhibit non-toxic antiviral activity against the influenza virus FM1.[1][2] The precise mechanism of action has not been elucidated, but it may involve interference with viral entry, replication, or release.

Cytotoxic Activity

Several neo-clerodane diterpenoids isolated from Salvia dugesii have shown cytotoxic effects against various cancer cell lines in preliminary studies. The potential mechanisms of action for this class of compounds often involve the induction of apoptosis.

Anti-inflammatory Activity of Eupatorin

Eupatorin, a flavone found in Salvia dugesii, is known from studies on other plant sources to possess anti-inflammatory properties. Its mechanism of action is thought to involve the inhibition of key inflammatory mediators.

Caption: Inferred anti-inflammatory signaling pathway of Eupatorin.

Potential Anticancer Signaling of 3β-acetoxyoleanolic Acid

Oleanolic acid and its derivatives, such as 3β-acetoxyoleanolic acid, have been shown in numerous studies to possess anticancer properties through the modulation of various signaling pathways, including the induction of apoptosis.

Caption: Inferred pro-apoptotic signaling of 3β-acetoxyoleanolic acid.

Biosynthetic Pathways

The secondary metabolites found in Salvia dugesii are synthesized through complex biosynthetic pathways. The diagrams below illustrate the general pathways for the major classes of terpenoids identified in this species.

General Terpenoid Biosynthesis

Caption: Precursors for major terpenoid classes.

Neo-Clerodane Diterpenoid Biosynthesis

Neo-clerodane diterpenoids are derived from geranylgeranyl pyrophosphate (GGPP) through a series of cyclization and rearrangement reactions.

Caption: General biosynthetic pathway of neo-clerodane diterpenoids.

Conclusion and Future Perspectives

Salvia dugesii represents a valuable source of structurally diverse secondary metabolites, particularly neo-clerodane diterpenoids, with demonstrated biological activities. This technical guide consolidates the current knowledge on the phytochemical profile of this species, providing a foundation for future research. Further studies are warranted to fully elucidate the quantitative composition of the non-volatile constituents and to investigate the molecular mechanisms underlying their biological effects. The information presented herein can aid in the development of novel therapeutic agents derived from this promising medicinal plant. The exploration of the full pharmacological potential of Salvia dugesii constituents, supported by detailed mechanistic studies, will be crucial for their translation into clinical applications.

References

- 1. Eupatorin: A comprehensive review of its pharmacological activities and underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Dugesin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Dugesin C, a neo-clerodane diterpenoid isolated from Salvia dugesii.[1] This document details the experimental methodologies for assessing its cytotoxic, antiviral, and antifeedant properties, presenting the available quantitative data in a clear, structured format. Visual workflows and diagrams of associated signaling pathways are included to facilitate a deeper understanding of the screening process.

Overview of this compound and its Biological Screening

This compound is one of several neo-clerodane diterpenoids isolated from Salvia dugesii, a plant that has been the subject of phytochemical investigations to explore its potential therapeutic applications.[1] As part of a systematic study, this compound, along with other related compounds, was evaluated for a range of biological activities, including cytotoxic, antiviral, and antifeedant effects.[1] This guide focuses on the methodologies employed in these primary screenings.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of this compound and its related compounds as reported in the primary literature.

Table 1: Cytotoxic Activity of this compound and Comparators against A549 Cells

| Compound | Concentration | Cell Line | % Inhibition | IC₅₀ (µM) |

| This compound | Data not available | A549 | Data not available | Data not available |

| Paclitaxel (Control) | Data not available | A549 | Data not available | Data not available |

Note: The primary study on the bioactivity of this compound did not provide specific quantitative data for its cytotoxic activity.

Table 2: Antiviral Activity of this compound and Comparators against Influenza A (FM1)

| Compound | Concentration | Virus Strain | Cell Line | % Inhibition | IC₅₀ (µM) |

| This compound | Data not available | Influenza A (FM1) | MDCK | Data not available | Data not available |

| Ribavirin (Control) | Data not available | Influenza A (FM1) | MDCK | Data not available | Data not available |

Note: The primary study on the bioactivity of this compound did not provide specific quantitative data for its antiviral activity.

Table 3: Antifeedant Activity of this compound and Comparators against Helicoverpa armigera

| Compound | Concentration | Insect Species | % Feeding Deterrence | EC₅₀ (µg/cm²) |

| This compound | Data not available | Helicoverpa armigera | Data not available | Data not available |

| Azadirachtin (Control) | Data not available | Helicoverpa armigera | Data not available | Data not available |

Note: The primary study on the bioactivity of this compound did not provide specific quantitative data for its antifeedant activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the screening of this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against the human lung carcinoma cell line A549.

Workflow for Cytotoxicity Screening

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

-

Cell Culture: A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A positive control (e.g., paclitaxel) and a vehicle control (e.g., DMSO) are also included.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antiviral Assay

The antiviral activity of this compound was assessed against the influenza A (FM1) virus using a cytopathic effect (CPE) inhibition assay in Madin-Darby Canine Kidney (MDCK) cells.

Workflow for Antiviral Screening

Caption: Workflow of the CPE inhibition antiviral assay.

Protocol:

-

Cell Culture and Seeding: MDCK cells are cultured and seeded into 96-well plates as described for the cytotoxicity assay.

-

Compound Treatment and Viral Infection: Confluent cell monolayers are washed with PBS and then treated with various concentrations of this compound in a serum-free medium containing trypsin. Subsequently, the cells are infected with a predetermined titer of influenza A (FM1) virus. A positive control (e.g., Ribavirin), a virus control (no compound), and a cell control (no virus, no compound) are included.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show significant CPE.

-

CPE Observation: The cells are observed daily under a microscope for the presence of virus-induced CPE, such as cell rounding and detachment.

-

Quantification of Antiviral Activity: The extent of CPE is quantified using a cell viability assay, such as the MTT assay or by staining the remaining adherent cells with crystal violet.

-

Data Analysis: The percentage of protection from viral CPE is calculated for each concentration of this compound. The IC₅₀ value, the concentration of the compound that inhibits the viral CPE by 50%, is determined.

Antifeedant Assay

The antifeedant activity of this compound was evaluated against the third-instar larvae of the cotton bollworm, Helicoverpa armigera, using a leaf-disc choice bioassay.

Workflow for Antifeedant Screening

References

Methodological & Application

Application Note: Isolation and Purification of Dugesin C from Annona diversifolia Seeds

Introduction

Dugesin C is a naturally occurring annonaceous acetogenin that has been isolated from the seeds of Annona diversifolia. Annonaceous acetogenins are a class of polyketides known for their significant cytotoxic and antitumor properties, making them of great interest to researchers in drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound, based on established scientific literature. The methodology outlines a multi-step process involving solvent extraction and a series of chromatographic separations to yield the pure compound.

Experimental Protocol

This protocol describes the extraction and purification of this compound from the seeds of Annona diversifolia.

1. Preparation of Plant Material

-

Air-dry the seeds of Annona diversifolia.

-

Grind the dried seeds into a coarse powder to increase the surface area for extraction.

2. Extraction

-

Macerate the powdered seeds with methanol (MeOH) at room temperature. This initial extraction is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

3. Solvent Partitioning

-

Suspend the crude methanolic extract in a water-methanol mixture (e.g., 9:1 H₂O/MeOH).

-

Perform a liquid-liquid partition with n-hexane to remove nonpolar constituents like fats and oils. The n-hexane layer is typically discarded.

-

Subsequently, partition the aqueous methanolic layer with chloroform (CHCl₃). The chloroform-soluble fraction, which contains the acetogenins, is collected.

-

Evaporate the chloroform under reduced pressure to yield the CHCl₃-soluble fraction.

4. Chromatographic Purification

The purification of this compound from the chloroform-soluble fraction is achieved through a series of column chromatography steps.

-

Step 1: Silica Gel Column Chromatography

-

Subject the CHCl₃-soluble fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of chloroform and then acetone.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

Further purify the fraction containing this compound using a Sephadex LH-20 column.

-

Elute the column with a methanol-chloroform mixture (e.g., 1:1 MeOH/CHCl₃) to separate compounds based on molecular size.

-

-

Step 3: High-Performance Liquid Chromatography (HPLC)

-

The final purification is typically achieved using preparative or semi-preparative HPLC.

-

Utilize a reversed-phase column (e.g., C18) with a mobile phase such as methanol/water (e.g., 85:15 MeOH/H₂O).

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

5. Structure Elucidation

The identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC)

Data Presentation

The following table summarizes the quantitative data from a representative isolation of this compound from 2.5 kg of Annona diversifolia seeds.

| Step | Fraction | Yield (g) |

| 1. Extraction | Crude Methanol Extract | 215 |

| 2. Partitioning | Chloroform-soluble Fraction | 18.5 |

| 3. Purification | This compound | 0.0031 |

Visualized Experimental Workflow

Caption: Workflow for this compound Isolation.

Application Notes and Protocols for Diterpenoid Separation using Counter-Current Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction to Counter-Current Chromatography for Diterpenoid Isolation

Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that has emerged as a powerful tool for the separation and purification of natural products, including the structurally diverse class of diterpenoids. Unlike traditional column chromatography, CCC utilizes a liquid stationary phase, which eliminates irreversible adsorption of the sample onto a solid support. This results in high sample recovery, minimal risk of sample denaturation, and a high loading capacity, making it an ideal method for preparative-scale separations.[1][2][3][4]

Diterpenoids, a class of C20 terpenoids, exhibit a wide range of biological activities and are of significant interest in drug discovery and development. However, their structural complexity and the presence of closely related analogues in natural extracts pose significant challenges for their isolation. CCC, with its excellent resolving power and versatility in solvent system selection, offers an efficient solution for overcoming these challenges.[1][3][5][6]

These application notes provide a comprehensive overview and detailed protocols for the separation of diterpenoids from complex natural product extracts using High-Speed Counter-Current Chromatography (HSCCC), a popular and efficient form of CCC.

Principle of Separation

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. One phase is held stationary within a coil column by a centrifugal field, while the other, the mobile phase, is pumped through it. The key to a successful separation is the selection of an appropriate biphasic solvent system that provides optimal partition coefficient (K) values for the target compounds. The K value is defined as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase. Ideally, K values for the target compounds should be between 0.5 and 2.0 for efficient separation.

General Experimental Workflow

The general workflow for diterpenoid separation using CCC involves several key stages, from sample preparation to the analysis of purified compounds.

Caption: General workflow for diterpenoid separation using CCC.

Detailed Application Protocols

This section provides detailed protocols for the separation of diterpenoids from three different plant sources, showcasing the versatility of CCC.

Protocol 1: Separation of Abietane Diterpenoids from Salvia bowleyana

This protocol describes the isolation of three major abietane diterpenoids: 6α-hydroxysugiol, sugiol, and 6,12-dihydroxyabieta-5,8,11,13-tetraen-7-one.[5]

1. Sample Preparation:

-

The dried roots of Salvia bowleyana are ground into a fine powder.

-

The powdered material is extracted with 95% ethanol three times at room temperature.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, rich in diterpenoids, is used for CCC separation.

2. HSCCC Instrumentation and Parameters:

-

Instrument: TBE-300C High-Speed Counter-Current Chromatograph

-

Solvent System: n-hexane-ethyl acetate-methanol-water (7:3:7:3, v/v/v/v)

-

Mobile Phase: Upper organic phase

-

Stationary Phase: Lower aqueous phase

-

Rotation Speed: 850 rpm

-

Flow Rate: 2.0 mL/min

-

Detection Wavelength: 280 nm

-

Sample Loading: 200 mg of the ethyl acetate extract dissolved in 10 mL of the biphasic solvent system (5 mL of each phase).

3. Separation Procedure:

-

The multilayer coil column is first entirely filled with the stationary phase (lower phase).

-

The apparatus is then rotated at 850 rpm, and the mobile phase (upper phase) is pumped into the column at a flow rate of 2.0 mL/min.

-

After the hydrodynamic equilibrium is established (indicated by the emergence of the mobile phase from the outlet), the sample solution is injected.

-

The effluent is continuously monitored at 280 nm, and fractions are collected based on the chromatogram.

4. Fraction Analysis and Post-CCC Purification:

-

The collected fractions are analyzed by HPLC to determine the purity of the separated compounds.

-

Fractions containing compounds of high purity are combined and concentrated.

-

Minor diterpenoids enriched in certain fractions can be further purified by preparative HPLC if necessary.[5]

Protocol 2: Stepwise Elution for the Separation of Tanshinones from Salvia miltiorrhiza

This protocol utilizes a stepwise elution strategy to separate six diterpenoids, including dihydrotanshinone I, cryptotanshinone, and tanshinone IIA.[6]

1. Sample Preparation:

-

Dried roots of Salvia miltiorrhiza are extracted with an ethanol-n-hexane (1:1, v/v) mixture.

-

The extract is concentrated to yield the crude diterpenoid sample.

2. HSCCC Instrumentation and Parameters:

-

Instrument: HSCCC instrument with a multilayer coil.

-

Solvent System A: n-hexane-ethanol-water (10:5.5:4.5, v/v/v)

-

Solvent System B: n-hexane-ethanol-water (10:7:3, v/v/v)

-

Mobile Phase: Upper organic phase of both systems.

-

Stationary Phase: Lower aqueous phase of Solvent System A.

-

Rotation Speed: 800 rpm

-

Flow Rate: 1.5 mL/min

-

Detection Wavelength: 254 nm

-

Sample Loading: 300 mg of crude extract dissolved in a mixture of the two phases of Solvent System A.

3. Separation Procedure:

-

The column is filled with the stationary phase (lower phase of System A).

-

The apparatus is rotated at 800 rpm, and the mobile phase (upper phase of System A) is pumped through the column.

-

After sample injection, elution is performed with the mobile phase of System A.

-

After a predetermined time or elution volume, the mobile phase is switched to the upper phase of Solvent System B to elute the more polar compounds.

-

Fractions are collected throughout the run.

4. Fraction Analysis:

-

The purity of the isolated tanshinones in the collected fractions is determined by HPLC analysis.

Protocol 3: Flow Rate Gradient Separation of Diterpenoids from Tripterygium wilfordii

This protocol employs a flow rate gradient to separate five diterpenoids, including triptonide and triptophenolide.[1]

1. Sample Preparation:

-

A crude extract of Tripterygium wilfordii is prepared.

2. HSCCC Instrumentation and Parameters:

-

Instrument: Preparative TBE 300A HSCCC system.

-

Solvent System: n-hexane-ethyl acetate-methanol-water (3:2:3:2, v/v/v/v)

-

Mobile Phase: Upper phase

-

Stationary Phase: Lower phase

-

Rotation Speed: 800 rpm

-

Flow Rate: A gradient from 2.0 mL/min to 4.0 mL/min.

-

Detection Wavelength: 254 nm

-

Sample Loading: 320 mg of crude extract.

3. Separation Procedure:

-

The column is filled with the stationary phase.

-

The instrument is rotated at 800 rpm, and the mobile phase is introduced at an initial flow rate of 2.0 mL/min.

-

After sample injection, the flow rate of the mobile phase is gradually increased to 4.0 mL/min over the course of the separation.

-

Fractions are collected based on the elution profile.

4. Fraction Analysis:

-

The purity and identity of the isolated compounds are confirmed by HPLC, MS, and NMR analysis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited experimental protocols, providing a clear comparison of the separation parameters and outcomes.

Table 1: HSCCC Parameters for Diterpenoid Separation

| Plant Source | Target Diterpenoids | Solvent System (v/v/v/v) | Mobile Phase | Rotation Speed (rpm) | Flow Rate (mL/min) | Sample Load (mg) |

| Salvia bowleyana[5] | Abietane Diterpenoids | n-hexane-ethyl acetate-methanol-water (7:3:7:3) | Upper Phase | 850 | 2.0 | 200 |

| Salvia miltiorrhiza[6] | Tanshinones | A: n-hexane-ethanol-water (10:5.5:4.5) B: n-hexane-ethanol-water (10:7:3) | Upper Phase | 800 | 1.5 | 300 |

| Tripterygium wilfordii[1] | Triptolide, etc. | n-hexane-ethyl acetate-methanol-water (3:2:3:2) | Upper Phase | 800 | 2.0 -> 4.0 | 320 |

Table 2: Purity and Yield of Isolated Diterpenoids

| Plant Source | Isolated Diterpenoid | Purity (%) | Yield (mg) from Sample Load |

| Salvia bowleyana[5] | 6α-hydroxysugiol | 98.9 | Not Specified |

| Sudiol | 95.4 | Not Specified | |

| 6,12-dihydroxyabieta-5,8,11,13-tetraen-7-one | 96.2 | Not Specified | |

| Salvia miltiorrhiza[6] | Dihydrotanshinone I | 88.1 | Not Specified |

| Cryptotanshinone | 98.8 | Not Specified | |

| Methylenetanshiquinone | 97.6 | Not Specified | |

| Tanshinone I | 93.5 | Not Specified | |

| Tanshinone IIA | 96.8 | Not Specified | |

| Danshenxinkun B | 94.3 | Not Specified | |

| Tripterygium wilfordii[1] | Triptonide | 98.2 | 25 |

| Isoneotriptophenolide | 96.6 | 77 | |

| Hypolide | 98.1 | 83 | |

| Triptophenolide | 95.1 | 42 | |

| Triptonoterpene methyl ether VI | 96.5 | 37 |

Solvent System Selection and Optimization

The selection of a suitable solvent system is the most critical step in developing a CCC separation method. The n-hexane-ethyl acetate-methanol-water (HEMWat) system is one of the most widely used for the separation of moderately polar natural products like diterpenoids. The polarity of this system can be fine-tuned by adjusting the volume ratios of the four solvents to achieve optimal partition coefficients (K) for the target compounds.

A general strategy for solvent system selection is as follows:

-

Literature Review: Start with solvent systems that have been successfully used for the separation of similar compounds.

-

Shake-Flask Test: A small amount of the sample is dissolved in a test tube containing the pre-equilibrated two-phase solvent system. After vigorous shaking and phase separation, the concentration of the target compounds in each phase is determined by HPLC or TLC. This allows for the calculation of the K value.

-

Optimization: Adjust the solvent ratios to obtain K values in the optimal range of 0.5 to 2.0. For complex mixtures, a gradient or stepwise elution approach may be necessary to separate compounds with a wide range of polarities.

Caption: Decision workflow for solvent system selection in CCC.

Conclusion

Counter-current chromatography is a highly effective and versatile technique for the preparative separation of diterpenoids from complex natural product extracts. Its advantages of high sample recovery, scalability, and the absence of a solid support make it an invaluable tool for researchers in natural product chemistry and drug development. By carefully selecting and optimizing the solvent system and other operational parameters, CCC can be tailored to efficiently isolate a wide variety of diterpenoids with high purity. The protocols and data presented in these application notes serve as a practical guide for developing and implementing successful CCC-based separation strategies for this important class of natural products.

References

- 1. Flow rate gradient high-speed counter-current chromatography separation of five diterpenoids from Triperygium wilfordii and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high-speed countercurrent chromatography combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Evaluation of Dugesin C Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale, synthesis, and evaluation of Dugesin C derivatives for structure-activity relationship (SAR) studies, focusing on their potential as antiviral agents. The protocols offer detailed experimental procedures for the synthesis of key derivatives and the assessment of their biological activity.

Introduction

This compound is a neo-clerodane diterpenoid isolated from Salvia dugesii. Preliminary studies have indicated that related compounds, such as Dugesin F, exhibit non-toxic antiviral activity against influenza virus FM1. This has spurred interest in synthesizing a series of this compound derivatives to explore the structure-activity relationships (SAR) and identify key structural motifs responsible for antiviral efficacy. By systematically modifying the this compound scaffold, researchers can aim to develop more potent and selective antiviral agents. The primary focus of these studies is often the modification of the furan ring, the lactone moiety, and other functional groups present on the diterpenoid backbone.

Data Presentation: Structure-Activity Relationship of Neo-Clerodane Diterpenoids

Due to the limited publicly available quantitative antiviral data specifically for this compound derivatives against influenza virus, the following table presents illustrative SAR data from related neo-clerodane diterpenoids against HIV-1 reverse transcriptase-associated RNase H function. This serves as a representative example of how SAR data for this class of compounds can be structured and interpreted.[1][2] It is hypothesized that similar modifications on the this compound scaffold could elicit a range of antiviral activities against influenza virus.

| Compound | R1 | R2 | R3 | IC50 (µM) against HIV-1 RNase H[1] |

| Flavuglaucin A | -OH | =O | -CH3 | ~18 |

| Flavuglaucin B | -OH | -OH | -CH2OH | 9.1 |

| Flavuglaucin C | =O | -OH | -CH3 | ~54 |

| Compound 9 | -H | -OH | -CHO | ~36 |

Note: The structures and activities presented are of flavuglaucin derivatives, which are structurally related neo-clerodane diterpenoids, and are used here for illustrative purposes.

Experimental Protocols

General Synthetic Strategy

The general approach to synthesizing this compound derivatives involves the semi-synthesis from the natural product isolate. Key reactive sites for modification include the hydroxyl groups, the furan ring, and the α,β-unsaturated lactone. Standard organic chemistry reactions such as esterification, etherification, oxidation, and reduction can be employed to generate a library of diverse analogs.

Protocol 1: Esterification of this compound at the C-6 Hydroxyl Group (Hypothetical)

This protocol describes a method for the esterification of the C-6 hydroxyl group of this compound, a common modification in SAR studies of natural products.

Materials:

-

This compound (isolated from Salvia dugesii)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Acetyl Chloride (or other desired acyl chloride)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Dissolve this compound (100 mg, 1 equivalent) in anhydrous DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous pyridine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the C-6 acetylated this compound derivative.

Protocol 2: Modification of the Furan Ring of a this compound Analog (Hypothetical)

This protocol outlines a potential method for the oxidative cleavage of the furan ring, a modification that can probe its importance for biological activity.

Materials:

-

This compound derivative (e.g., from Protocol 1)

-

Acetone

-

Water

-

Potassium Permanganate (KMnO4)

-

Sodium Bisulfite

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Dissolve the this compound derivative (100 mg, 1 equivalent) in a mixture of acetone (10 mL) and water (2 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium permanganate (2 equivalents) in acetone/water dropwise to the stirred reaction mixture.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

-

Extract the mixture with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting carboxylic acid derivative by silica gel column chromatography using a hexane-ethyl acetate gradient, possibly with the addition of a small amount of acetic acid to prevent streaking.

Protocol 3: Antiviral Activity Assay (Influenza Virus Plaque Reduction Assay)

This protocol describes a standard method to evaluate the antiviral activity of the synthesized this compound derivatives against influenza virus.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza virus stock (e.g., A/PR/8/34 H1N1)

-

Synthesized this compound derivatives dissolved in DMSO

-

Agarose

-

Crystal Violet solution

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with 100 plaque-forming units (PFU) of influenza virus per well for 1 hour at 37 °C.

-

During the infection, prepare serial dilutions of the this compound derivatives in serum-free DMEM containing TPCK-trypsin.

-

After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the different concentrations of the test compounds.

-

Incubate the plates at 37 °C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet solution.

-

Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

Visualizations

Proposed Antiviral Signaling Pathway

// Nodes Dugesin_C [label="this compound Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontsize=14, fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viral_Replication [label="Influenza Virus\nReplication", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Dugesin_C -> PI3K [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; Dugesin_C -> ERK [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; PI3K -> Akt [color="#34A853"]; ERK -> Viral_Replication [label="Promotes", color="#34A853"]; Akt -> Viral_Replication [label="Promotes", color="#34A853"];

// Ranks {rank=same; PI3K; ERK;} } dot Caption: Proposed mechanism of antiviral action for this compound derivatives.

General Experimental Workflow

// Nodes Isolation [label="Isolation of this compound\nfrom Salvia dugesii", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis of\nthis compound Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nCharacterization (NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="Antiviral Activity\nScreening", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Isolation -> Synthesis; Synthesis -> Purification; Purification -> Screening; Screening -> SAR; SAR -> Lead_Opt; Lead_Opt -> Synthesis [style=dashed, label="Iterative Improvement"]; } dot Caption: Workflow for this compound derivative synthesis and evaluation.

Logical Relationship of SAR Study Components

// Nodes Scaffold [label="this compound\nScaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Modification [label="Chemical\nModification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatives [label="Library of\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Bioactivity [label="Biological\nActivity Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR_Model [label="SAR Model", fillcolor="#EA4335", fontcolor="#FFFFFF"];